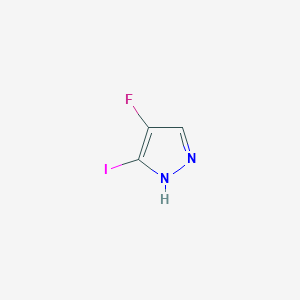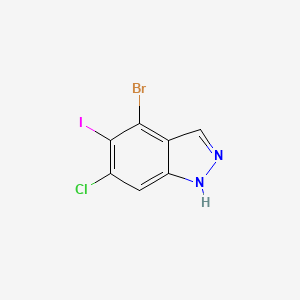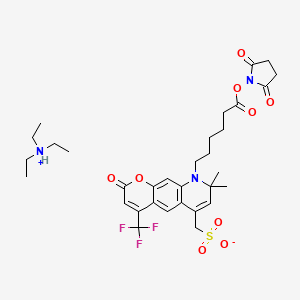
Alexa Fluor 430
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alexa Fluor 430 is a bright, green-fluorescent dye widely used in scientific research for its exceptional brightness and photostability. It is water-soluble and pH-insensitive from pH 4 to pH 10, making it ideal for various applications in imaging and flow cytometry .
Méthodes De Préparation
Alexa Fluor 430 is typically synthesized as a succinimidyl ester (NHS ester), which reacts efficiently with primary amines of proteins to form stable dye-protein conjugates . The synthetic route involves dissolving the NHS ester in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and reacting it in a 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) at room temperature for 1 hour . Industrial production methods follow similar protocols, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Alexa Fluor 430 primarily undergoes substitution reactions, where the NHS ester reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . Common reagents include DMF, DMSO, and sodium bicarbonate buffer. The major product formed is the this compound conjugate, which exhibits brighter fluorescence and greater photostability than other spectrally similar fluorophores .
Applications De Recherche Scientifique
Alexa Fluor 430 is extensively used in various scientific fields:
Mécanisme D'action
Alexa Fluor 430 exerts its effects through fluorescence, where it absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission). The NHS ester reacts with primary amines on proteins and other molecules, forming stable conjugates that retain the dye’s fluorescent properties . This mechanism allows for the precise labeling and detection of target molecules in various applications.
Comparaison Avec Des Composés Similaires
Alexa Fluor 430 is unique due to its bright fluorescence and photostability. Similar compounds include:
Fluorescein-5-isothiocyanate (FITC): Another green-fluorescent dye with different spectral properties.
Alexa Fluor 546: A yellow-to-red fluorescent dye with a different excitation and emission spectrum.
PBXL-1: A fluorescent compound with distinct spectral characteristics.
This compound stands out for its water solubility, pH insensitivity, and high quantum yield, making it a preferred choice for many researchers .
Propriétés
Formule moléculaire |
C32H42F3N3O9S |
|---|---|
Poids moléculaire |
701.8 g/mol |
Nom IUPAC |
[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium |
InChI |
InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3 |
Clé InChI |
WEJVZSAYICGDCK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


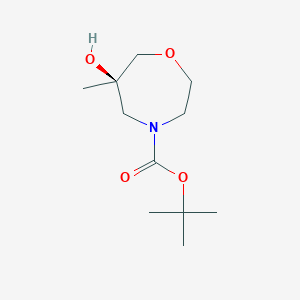
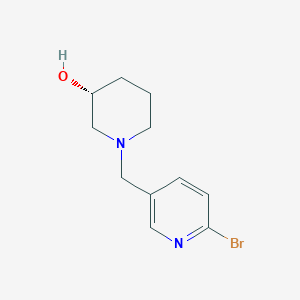

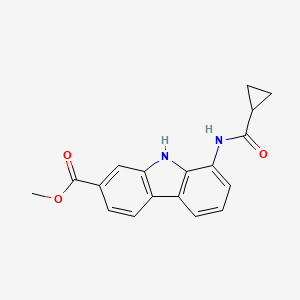
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)


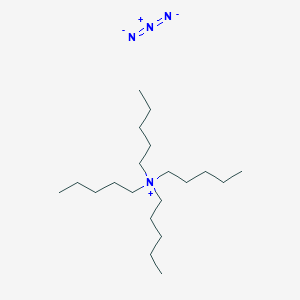
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)

